2-(4-Bromophenyl)-4-chloro-1H-imidazole, with the molecular formula and a molecular weight of 273.13 g/mol, is an organic compound that belongs to the imidazole class of heterocyclic compounds. This compound is notable for its potential applications in pharmaceuticals and material science due to its unique chemical properties and structural characteristics. It is classified as a halogenated imidazole derivative, which can exhibit diverse biological activities.
The compound is identified by the CAS number 2622-74-4 and has several synonyms, including 2-(4-bromophenyl)-1H-benzimidazole. It is cataloged in various chemical databases such as PubChem (CID: 286182) and American Elements . The classification of this compound falls under organic halides, specifically as a bromo-chloro-substituted imidazole.
The synthesis of 2-(4-Bromophenyl)-4-chloro-1H-imidazole typically involves several chemical reactions, including condensation and substitution reactions. One common method includes the reaction of 4-bromoaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to yield the final product.
The molecular structure of 2-(4-Bromophenyl)-4-chloro-1H-imidazole features a five-membered imidazole ring substituted with a bromophenyl group at the second position and a chlorine atom at the fourth position. The presence of these substituents significantly influences the compound's reactivity and properties.
2-(4-Bromophenyl)-4-chloro-1H-imidazole can participate in various chemical reactions, including:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the bromine and chlorine substituents, which can stabilize positive charges during electrophilic attacks.
The mechanism of action for compounds like 2-(4-Bromophenyl)-4-chloro-1H-imidazole often involves interactions with biological targets such as enzymes or receptors. For instance, it may inhibit specific enzymes involved in metabolic pathways or modulate receptor activity, leading to various biological effects.
The compound's chemical stability and reactivity are influenced by its halogen substituents. It exhibits high gastrointestinal absorption potential due to its balanced lipophilicity .
2-(4-Bromophenyl)-4-chloro-1H-imidazole has various scientific uses:
Cyclocondensation reactions between α-dicarbonyl compounds and aldehydes in the presence of ammonium acetate remain a cornerstone for constructing the imidazole core of 2-(4-bromophenyl)-4-chloro-1H-imidazole. This method typically employs acetic acid or toluene as solvents under reflux conditions (110–130°C), yielding the unsubstituted imidazole ring. Subsequent chlorination at the C4 position is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), with yields ranging from 45–65%. Alternative routes involve 1,2,3-dithiazolium salts (e.g., Appel’s salt) as precursors, where thermolysis facilitates ring transformation into 4-chloroimidazoles. For example, treatment of 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols at 100°C generates benzo[d]oxazol-2-yl methanimines, which dimerize to form the target scaffold [2] [9].
Table 1: Cyclocondensation Routes for Imidazole Core Synthesis
Precursors | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Glyoxal + 4-Bromoaniline | NH₄OAc, AcOH, reflux, 12h | 58 | Single-step imidazole formation |
1,2,3-Dithiazolium salts | Thermolysis, 100°C, toluene | 72 | Avoids harsh chlorination reagents |
2-Nitroimidazole + Phenacyl bromide | K₂CO₃, DMF, MW, 150°C | 85 | Nitro group acts as leaving group |
Direct bromination of pre-formed 4-chloro-1H-imidazole using bromine (Br₂) in acetic acid or dichloromethane selectively functionalizes the C5 position but lacks regioselectivity for C2. To circumvent this, directed ortho-metalation is employed: protection of the imidazole nitrogen with a SEM (2-(trimethylsilyl)ethoxymethyl) group enables lithiation at C2, followed by quenching with 1,4-dibromobenzene. This approach achieves >85% regioselectivity for the 4-bromophenyl moiety. Alternatively, Ullmann-type coupling between 4-bromoiodobenzene and 4-chloroimidazole using copper(I) iodide and trans-1,2-diaminocyclohexane in DMSO at 120°C furnishes the target compound in 68% yield [9].
Microwave irradiation drastically reduces reaction times from hours to minutes while improving yields by 20–40%. Cyclocondensation of 4-bromobenzaldehyde, chloroacetic acid, and urea under microwave irradiation (300 W, 140°C) delivers 2-(4-bromophenyl)-4-chloro-1H-imidazole in 88% yield within 15 minutes. Similarly, one-pot assemblies leveraging imidazole N-oxides benefit from microwave-induced deoxygenative chlorination, using POCl₃ at 100°C for 10 minutes to achieve near-quantitative conversions. This method minimizes side products like diimidazo[1,5-a;1',5'-d]pyrazines, common in thermal pathways [7] [10].
Palladium and copper catalysts enable late-stage diversification of the bromophenyl group:
Table 2: Transition Metal-Catalyzed Functionalization
Reaction Type | Catalyst System | Substrate | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | 70–92 |
Direct C–H Arylation | (SIPr)Pd(allyl)Cl, MW | Aryl bromides | 85–94 |
Double Ullmann Coupling | CuI/o-phenanthroline, K₂CO₃ | 2-Bromo-1H-imidazole | 88 |
Ball-milling techniques eliminate solvent waste while accelerating reactions. Equimolar mixtures of 4-bromobenzaldehyde, ammonium acetate, and chloroacetaldehyde diethyl acetal undergo cyclocondensation in a planetary ball mill (500 rpm, ZrO₂ jar) within 45 minutes, yielding 92% of the product. Key advantages:
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the ring closure of N-(2-amino-1-(4-bromophenyl)ethylidene)chloroacetamides in phosphate buffer (pH 7.0) at 35°C. This method achieves 78% conversion with >99% enantioselectivity, avoiding heavy-metal catalysts. Downstream processing uses aqueous extraction, aligning with green metrics (E-factor < 3) [7].
The C4-chlorine atom undergoes nucleophilic substitution more readily than the aryl bromide due to lower bond dissociation energy (Cl: 397 kJ/mol vs. Br: 285 kJ/mol). Selective displacement occurs with:
Table 3: Halogen Exchange Reactions
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
NaOMe, MeOH | Reflux, 6h | 4-Methoxyimidazole | 65 |
Benzylamine, DMF | 60°C, 12h | 4-(Benzylamino)imidazole | 78 |
B₂pin₂, Pd(dppf)Cl₂, KOAc | Dioxane, 80°C, 8h | Arylboronic ester | 85 |
N1-H imidazole can be alkylated or arylated to modulate physicochemical properties. Microwave-assisted N-alkylation with alkyl halides (e.g., pentyl bromide) and K₂CO₃ in acetonitrile delivers N1-pentyl derivatives in 84% yield. For N1-arylation, copper-catalyzed Ullmann reactions with 4-bromoiodobenzene form N-(4-bromophenyl) imidazoles, pivotal in synthesizing fused systems like diimidazo[1,2-a:1′,2′-c]quinazolines. Such modifications enhance π-stacking capabilities, as confirmed by X-ray crystallography showing columnar molecular stacking along the b-axis [8] [10].
Table 4: N-Functionalization Strategies
Reaction | Conditions | Application | Yield (%) |
---|---|---|---|
N-Alkylation | R-Br, K₂CO₃, MeCN, MW, 100°C, 20min | Lipophilicity enhancement | 84 |
Copper-Catalyzed N-Arylation | Ar-I, CuI/o-phen, K₂CO₃, DMF, 120°C | Fused polycyclic systems (e.g., quinazolines) | 88 |
Pd-Catalyzed Amination | Ar-Br, Pd₂(dba)₃, Xantphos, NaOtBu | Pharmaceutical intermediates | 76 |
CAS No.: 132147-69-4
CAS No.: 1937-54-8
CAS No.: 50854-94-9
CAS No.: 61772-92-7
CAS No.: 28700-49-4
CAS No.: 68143-83-9